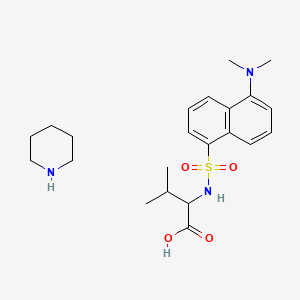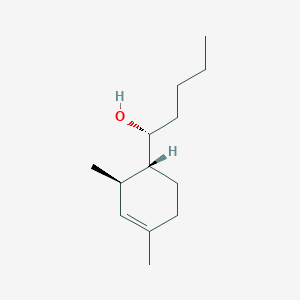
alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol is an organic compound with the molecular formula C13H24O. It is a secondary alcohol with a cyclohexene ring structure, characterized by the presence of butyl and dimethyl substituents. This compound is known for its unique chemical properties and applications in various industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol typically involves the alkylation of 2,4-dimethyl-3-cyclohexene-1-methanol with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexene ring can interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
Alpha-Butyl-2,4-dimethyl-3-cyclohexene-1-methanol can be compared with similar compounds such as:
Alpha-Terpineol: Another cyclohexene derivative with a hydroxyl group, known for its use in fragrances and flavors.
2,4-Dimethyl-3-cyclohexene-1-methanol: Lacks the butyl substituent, resulting in different chemical and physical properties.
3-Cyclohexene-1-methanol: A simpler structure without the dimethyl and butyl groups, used in various chemical applications.
This compound is unique due to its specific substituents, which confer distinct chemical properties and applications compared to its analogs.
特性
CAS番号 |
71477-78-6 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
(1R)-1-[(1R,2R)-2,4-dimethylcyclohex-3-en-1-yl]pentan-1-ol |
InChI |
InChI=1S/C13H24O/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h9,11-14H,4-8H2,1-3H3/t11-,12-,13-/m1/s1 |
InChIキー |
AIUPLWNFVHFDRR-JHJVBQTASA-N |
異性体SMILES |
CCCC[C@H]([C@@H]1CCC(=C[C@H]1C)C)O |
正規SMILES |
CCCCC(C1CCC(=CC1C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


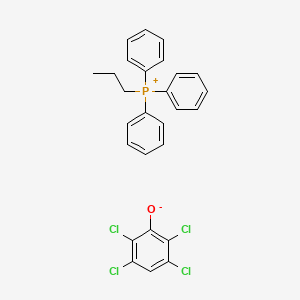
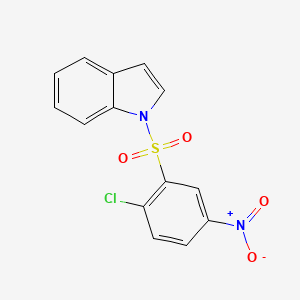
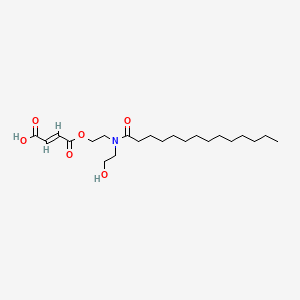
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
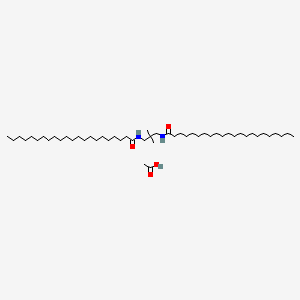
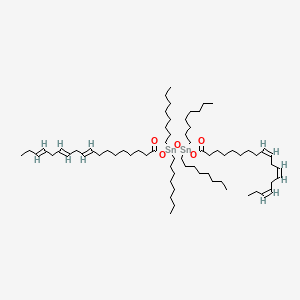
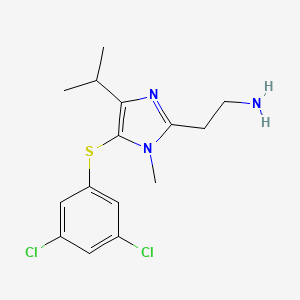
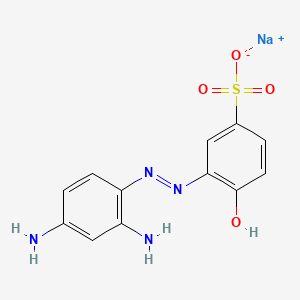


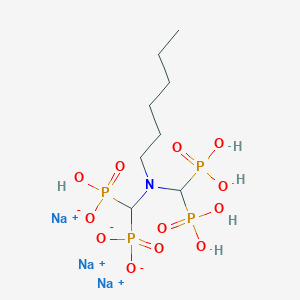
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

